molecular formula C15H24O3 B1160343 2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one CAS No. 226904-40-1

2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one

Cat. No.: B1160343
CAS No.: 226904-40-1
Attention: For research use only. Not for human or veterinary use.
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Description

2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydroxy group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxy Group: This step often involves the use of a hydroxylation reaction, where a suitable oxidizing agent is used to introduce the hydroxy group at the desired position.

    Addition of the Isopropyl Group: This can be done through an alkylation reaction, where an isopropyl halide is used as the alkylating agent.

    Formation of the Ketone Group: This step typically involves an oxidation reaction, where a secondary alcohol is oxidized to form the ketone group.

Industrial Production Methods

In an industrial setting, the production of 2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., HCl, HBr) and amines (e.g., NH3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.

    2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-ol: Similar structure but has an additional hydroxy group.

Uniqueness

2-[®-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one is unique due to the presence of both a hydroxy group and a ketone group on a cyclohexene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3/t12-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEYQETWCHEROV-KEKZHRQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCC(=O)C)C1=CC(CCC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The study mentions that 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, also known as 2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one, was one of the nine active compounds isolated from Chimonanthus grammatus. What was the significance of its isolation in the context of the research?

A: While the study identified 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione as one of nine active antimicrobial compounds isolated from Chimonanthus grammatus [], it primarily focused on the antimicrobial activity of three other compounds: isofraxidin, kaempferol, and quercitrin. The research highlighted these three compounds due to their potent activity against Staphylococcus aureus, including both planktonic and biofilm forms.

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